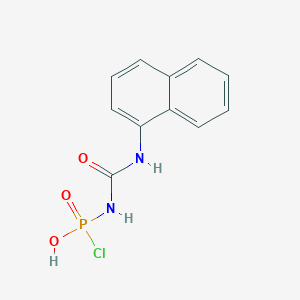
chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a naphthalene ring, and a phosphonamidic acid moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid typically involves the reaction of naphthalen-1-ylcarbamoyl chloride with a suitable phosphonamidic acid precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonamidates.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonamidates, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-ylcarbamoyl chloride: A precursor in the synthesis of chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid.
Phosphonamidic acids: A class of compounds with similar functional groups.
Phosphonamidates: Derivatives formed through reduction reactions
Uniqueness
Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a compound of significant interest in multiple fields .
Propiedades
Fórmula molecular |
C11H10ClN2O3P |
|---|---|
Peso molecular |
284.63 g/mol |
Nombre IUPAC |
chloro-N-(naphthalen-1-ylcarbamoyl)phosphonamidic acid |
InChI |
InChI=1S/C11H10ClN2O3P/c12-18(16,17)14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16,17) |
Clave InChI |
UXWWILIIJZKWAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NP(=O)(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


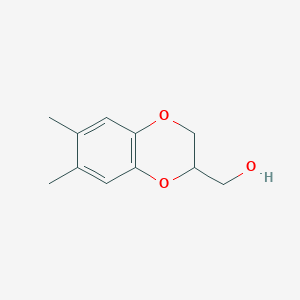
silyl}propyl acetate](/img/structure/B14742516.png)

![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)




![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
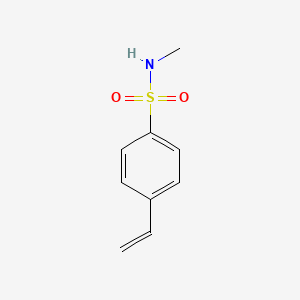
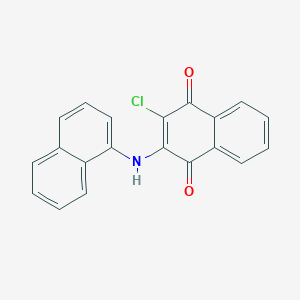
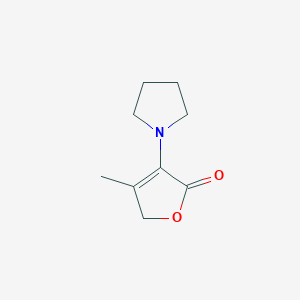
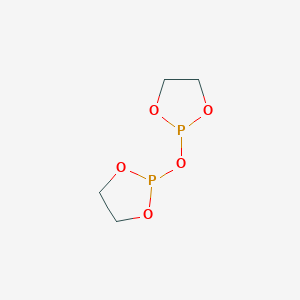
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
